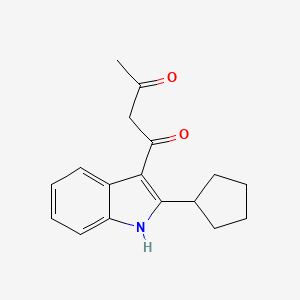
1,3-Butanedione, 1-(2-cyclopentyl-1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to the indole ring, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of aryl hydrazines with ketones under acidic conditions. For this specific compound, the reaction would involve cyclopentyl hydrazine and a suitable diketone precursor .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a one-pot, multi-component reaction to enhance efficiency and yield. The use of microwave irradiation can significantly reduce reaction times, making the process more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
1-(2-CYCLOPENTYL-1H-INDOL-3-YL)BUTANE-1,3-DIONE is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects .
Propriétés
Numéro CAS |
62367-71-9 |
|---|---|
Formule moléculaire |
C17H19NO2 |
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
1-(2-cyclopentyl-1H-indol-3-yl)butane-1,3-dione |
InChI |
InChI=1S/C17H19NO2/c1-11(19)10-15(20)16-13-8-4-5-9-14(13)18-17(16)12-6-2-3-7-12/h4-5,8-9,12,18H,2-3,6-7,10H2,1H3 |
Clé InChI |
VWXZPEOXFQZAQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)C1=C(NC2=CC=CC=C21)C3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


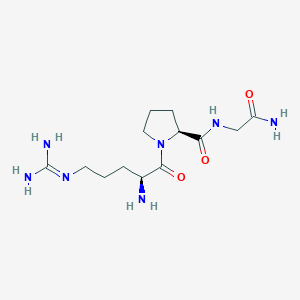
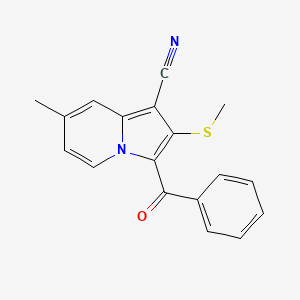
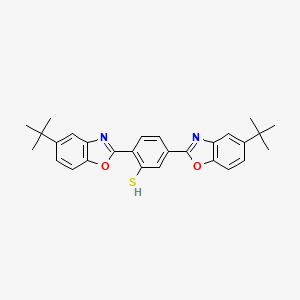
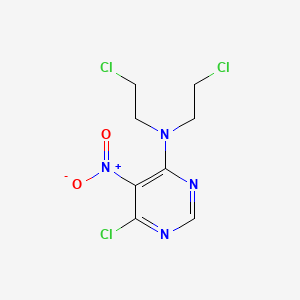
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
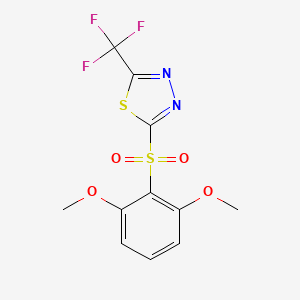
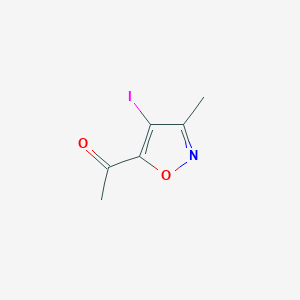
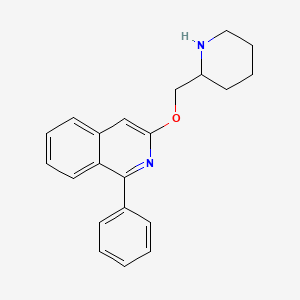
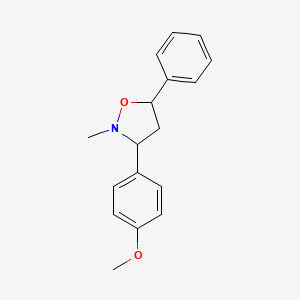

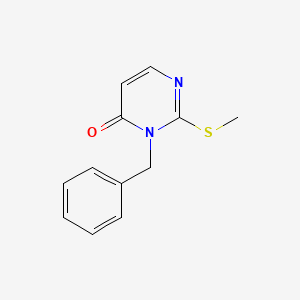
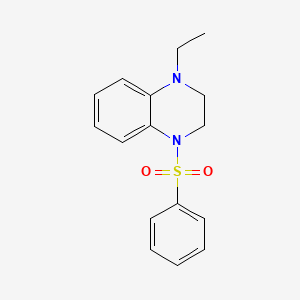

![4-Chloro-2-ethyl-5-[1-(4-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B15213707.png)
